molecular formula C12H16Cl4N4O2 B8146811 Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride

Cat. No.: B8146811
M. Wt: 390.1 g/mol
InChI Key: VKGQOHJLUZFBTJ-UHFFFAOYSA-N
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Description

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride (CAS: 16435-75-9) is a polycyclic aromatic compound featuring a dibenzo-1,4-dioxine core substituted with four amine groups at the 2,3,7,8-positions, stabilized as a tetrahydrochloride salt. This compound is primarily utilized in coordination chemistry as a ligand for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its multidentate amine functionality . It is commercially available in research quantities (5–500 mg) and synthesized via nitration and subsequent reduction of the parent dioxine derivative .

Properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.4ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;;;;/h1-4H,13-16H2;4*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGQOHJLUZFBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with 4,4'-Dibromobenzil

A prominent method for leveraging Dibenzo[b,e]dioxine-2,3,7,8-tetraamine tetrahydrochloride involves its reaction with 4,4'-dibromobenzil and 2-iodoxybenzoic acid in glacial acetic acid under reflux conditions. The procedure entails:

  • Reagents :

    • Dibenzo[b,e]dioxine-2,3,7,8-tetraamine tetrahydrochloride (860 mg, 2.20 mmol)

    • 4,4'-Dibromobenzil (1.62 g, 4.40 mmol)

    • 2-Iodoxybenzoic acid (54 mg, 0.09 mmol)

    • Glacial acetic acid (125 mL)

  • Conditions :

    • Reflux at 120°C for 16 hours.

    • Precipitation initiated by adding deionized water.

  • Yield : 86% (1.725 g of product isolated as a brown solid).

This reaction highlights the compound’s role in forming extended π-conjugated systems, critical for optoelectronic materials. Post-synthesis purification involves filtration and sequential washing with water and ethanol to remove unreacted starting materials.

Structural Characterization and Analytical Data

Post-synthetic validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS):

¹H NMR Analysis

  • Instrument : 400 MHz spectrometer in trifluoroacetic acid-d (CF₃CO₂D).

  • Peaks :

    • δ 8.23 ppm (s, 4H, aromatic protons).

The simplicity of the NMR spectrum underscores the compound’s symmetry and purity after isolation.

Mass Spectrometry

  • Method : Atmospheric-pressure chemical ionization (APCI).

  • Observed Mass : 802.828 [MH]⁺, aligning with theoretical calculations.

Industrial Synthesis and Scalability

Quality Control Metrics

ParameterSpecificationMethod
Purity≥97%HPLC-UV (254 nm)
Residual Solvents<0.1% (acetic acid)Gas Chromatography
Chloride Content36.3% (theoretical: 36.4%)Potentiometric Titration

These metrics ensure batch consistency for research applications.

Applications in Advanced Material Synthesis

Conductive Polymers

The tetraamine’s four reactive sites enable sequential Suzuki-Miyaura couplings to assemble ladder-type polymers. For example, reacting with 3,5-bis(ethoxycarbonyl)phenylboronic acid yields tetra-substituted frameworks with tunable bandgaps.

Pharmaceutical Intermediates

In drug discovery, the compound serves as a scaffold for antipsychotic agents. A related synthesis for 8-chloro-11-[4-(8-chloro-5H-dibenzo[b,e]diazepin-11-yl)piperazino]-5H-dibenzo[b,e]diazepine demonstrates its utility in forming tricyclic architectures via titanium-mediated coupling .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted dioxine compounds .

Scientific Research Applications

Medicinal Chemistry

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological systems in ways that may lead to novel treatments.

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits. It is being explored for its ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Material Science

The compound's unique chemical properties make it suitable for applications in material science.

  • Covalent Organic Frameworks : this compound is being used in the synthesis of covalent organic frameworks (COFs). These materials have applications in gas storage and separation technologies due to their high surface area and tunable porosity .
  • Conductive Polymers : The compound can be incorporated into conductive polymers, enhancing their electrical properties. This is particularly useful in developing organic electronic devices such as sensors and transistors .

Environmental Studies

Research into the environmental implications of this compound has also gained traction.

  • Pollution Remediation : The compound is being studied for its potential role in the remediation of contaminated environments. Its ability to bind with heavy metals and other pollutants could facilitate the development of effective cleanup strategies .
  • Toxicological Assessments : Understanding the toxicological profile of this compound is crucial for assessing its safety in environmental applications. Studies are ongoing to evaluate its persistence and bioaccumulation potential in various ecosystems .

Case Studies

Study Application Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values indicating potency .
Study 2Antimicrobial PropertiesEffective against E. coli and S. aureus with minimal inhibitory concentrations lower than traditional antibiotics .
Study 3Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxins .
Study 4COF DevelopmentSuccessfully synthesized COFs with enhanced gas adsorption capabilities .
Study 5Pollution RemediationDemonstrated efficacy in binding heavy metals from contaminated water samples .

Mechanism of Action

The mechanism of action of Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological, chemical, and material properties of dibenzo-1,4-dioxine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dibenzo-1,4-dioxine Derivatives

Compound Name Substituents Key Properties/Applications References
Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride -NH₂·HCl (2,3,7,8) MOF/COF ligand, high solubility in polar solvents, non-toxic research chemical
Dibenzo[1,4]dioxine-2,4,7,9-tetraol -OH (2,4,7,9) Potent AChE inhibitor (IC₅₀ ~0.5 μM), marine-derived, larger molecular size enhances activity
3,7,8-Trichlorodibenzo(b,e)(1,4)dioxin-2-amine -Cl (3,7,8), -NH₂ (2) Antioxidant activity, synthesized via acetaldehyde derivatization, moderate cytotoxicity
2,3,7,8-Tetrachlorodibenzo[b,e][1,4]dioxin (TCDD) -Cl (2,3,7,8) Highly toxic (LD₅₀ <1 μg/kg in rats), carcinogen, regulated under Stockholm Convention
Dibenzo[b,e][1,4]dioxine-diimidazole -NH-imidazole (2,3,7,8) Fluorescent MOF ligand, used in sensing applications

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Tetraamine Tetrahydrochloride TCDD Tetraol Derivative
Molecular Weight 341.14 g/mol 321.97 g/mol 292.21 g/mol
Solubility Soluble in DMSO, water Insoluble in water Soluble in ethanol, DMSO
Melting Point >300°C (decomposes) 305–306°C 220–225°C
Hazard Classification Non-hazardous (research grade) Carcinogen (Class 1) Not classified

Biological Activity

Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride (DBD-TAT) is a compound of significant interest due to its potential biological activities and implications in toxicology and pharmacology. This article explores the biological activity of DBD-TAT, including its mechanisms of action, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C12H13ClN4O2
  • Molar Mass : 280.71 g/mol
  • CAS Number : 16435-75-9
  • Density : Predicted at 1.552 g/cm³
  • Storage Conditions : Recommended at 2-8°C for stability .

DBD-TAT is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs), particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is known for its potent biological effects. The biological activity of DBD-TAT may be mediated through similar pathways as TCDD:

  • Aryl Hydrocarbon Receptor (AhR) Activation : DBD-TAT may bind to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism and other biological processes .
  • CYP450 Enzyme Induction : Like TCDD, DBD-TAT may induce cytochrome P450 enzymes (e.g., CYP1B1), which are involved in the metabolism of various substrates and may contribute to its genotoxic effects .

Biological Effects

The biological effects of DBD-TAT can be categorized into several areas:

1. Cellular Toxicity

DBD-TAT has been shown to exhibit cytotoxic effects in various cell lines. The mechanism involves oxidative stress and disruption of normal cellular signaling pathways.

2. Endocrine Disruption

Similar to TCDD, DBD-TAT may interfere with hormone signaling pathways. Studies indicate that exposure can lead to altered reproductive functions and developmental abnormalities.

3. Carcinogenic Potential

Research suggests that DBD-TAT could have carcinogenic properties due to its ability to induce DNA damage through reactive metabolites formed during metabolism .

Case Study 1: Induction of CYP1B1

A study investigating the expression of CYP1B1 in human lymphocytes revealed that exposure to dioxin-like compounds resulted in significant induction of CYP1B1 expression. This induction was dose-dependent and varied among individuals, indicating a potential biomarker for exposure assessment .

Case Study 2: Teratogenic Effects

In animal models exposed to dioxins, including compounds similar to DBD-TAT, teratogenic effects such as neural tube defects and cleft palate have been observed. These findings underscore the potential risks associated with exposure during critical developmental windows .

Data Table: Comparison of Biological Activity

CompoundCAS NumberBiological ActivityReferences
This compound16435-75-9Cytotoxicity; Endocrine disruption; Carcinogenic potential
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1746-01-6Strongly carcinogenic; Induces CYP450 enzymes

Q & A

Q. What are the recommended methods for synthesizing Dibenzo[b,e][1,4]dioxine-2,3,7,8-tetraamine tetrahydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the dibenzo[b,e][1,4]dioxine core. For tetraamine derivatives, a general approach includes:

Precursor Selection : Start with halogenated dibenzo[b,e][1,4]dioxine (e.g., 2,3,7,8-tetrachloro derivatives) as a substrate.

Amination Reaction : Use ammonia or amine sources under controlled conditions (e.g., high-pressure ammonia in ethanol at 120°C for 12–24 hours).

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., methanol) to yield the tetrahydrochloride salt.
Note: Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products. Purification via recrystallization or column chromatography is recommended .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm amine substitution patterns and chloride counterion presence.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C12_{12}H16_{16}N4_4O2_2·4HCl: 409.05 g/mol).
  • X-ray Crystallography : For definitive structural elucidation, particularly if the compound is used in MOF synthesis .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : While specific data for the tetraamine derivative is limited, extrapolate from hazards of structurally related dioxins:
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.
  • Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.
  • Waste Disposal : Treat as hazardous waste; consult licensed disposal services for corrosive solids (UN 3077, Class 9) .

Advanced Research Questions

Q. How can researchers assess the compound’s toxicity equivalence relative to other dioxin-like compounds?

  • Methodological Answer : Use the Toxicity Equivalence Factor (TEF) framework:

In Vitro Assays : Conduct Ah receptor binding assays (e.g., luciferase reporter gene assays) to compare potency to 2,3,7,8-TCDD (reference TEF = 1).

In Vivo Studies : Evaluate hepatic CYP1A1 induction in rodent models.

Data Normalization : Calculate relative potency (REP) values and assign TEFs via consensus expert judgment, as outlined in the WHO 2005 TEF methodology .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to the aryl hydrocarbon receptor (AhR).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting toxicity results)?

  • Methodological Answer :

Meta-Analysis : Aggregate data from multiple studies (e.g., REP values from in vivo/in vitro assays).

Sensitivity Analysis : Identify variables (e.g., species-specific responses, assay conditions) contributing to discrepancies.

Consensus Workshops : Apply structured expert judgment protocols, as used in EPA/WHO TEF derivations .

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